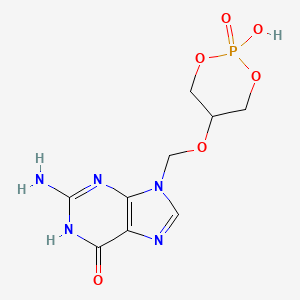

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent structure is 6H-purin-6-one , a bicyclic system comprising a pyrimidine ring fused with an imidazole ring. The numbering begins at the nitrogen adjacent to the carbonyl group (position 6), with subsequent positions assigned clockwise.

The substituents are addressed as follows:

- 2-amino : An amino group (-NH$$_2$$) at position 2 of the purine core.

- 1,9-dihydro : Indicates two hydrogen atoms retained at positions 1 and 9, distinguishing this compound from oxidized purines like hypoxanthine.

- 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl) : A complex substituent at position 9. This group consists of a methylene bridge (-CH$$_2$$-) bonded to an oxygen atom, which connects to the 5-position of a 1,3,2-dioxaphosphorinan ring. The phosphorinan ring contains a phosphorus atom at position 1, two oxygen atoms at positions 2 and 3, and three carbon atoms (positions 4, 5, 6). The phosphorus center adopts a trigonal pyramidal geometry with a hydroxyl (-OH) and an oxido (=O) group.

Isomeric Considerations :

- Tautomerism : The 6-keto group permits keto-enol tautomerism, though the keto form dominates due to aromatic stabilization.

- Phosphorus Stereochemistry : The phosphorus atom in the dioxaphosphorinan ring may exhibit chirality, leading to R or S configurations. However, the absence of explicit stereodescriptors in the name suggests a racemic mixture or unresolved stereochemistry.

Molecular Formula and Weight Validation

The molecular formula is determined by summing the constituent atoms of the purine core and its substituent:

| Component | Contribution to Formula |

|---|---|

| Purine core (C$$5$$H$$4$$N$$_5$$O) | C$$5$$H$$4$$N$$_5$$O |

| 2-amino group | + N$$1$$H$$2$$ |

| 9-substituent | C$$4$$H$$7$$O$$_5$$P |

| Total | C$$9$$H$${13}$$N$$6$$O$$6$$P |

Molecular Weight Calculation :

$$

9(12.01) + 13(1.01) + 6(14.01) + 6(16.00) + 1(30.97) = 108.09 + 13.13 + 84.06 + 96.00 + 30.97 = \mathbf{332.25 \, \text{g/mol}}

$$

This aligns with the expected mass for derivatives combining purine and phosphorylated substituents.

Comparative Structural Analysis with Canonical Purine Derivatives

The compound shares structural homology with natural purines but features unique modifications:

| Feature | This Compound | Canonical Purines (e.g., Adenine, Guanine) |

|---|---|---|

| Position 2 | Amino group (-NH$$_2$$) | Adenine: H; Guanine: Amino (similar) |

| Position 6 | Ketone (=O) | Hypoxanthine: =O; Adenine: NH$$_2$$ |

| Position 9 | Phosphorylated substituent | Ribose (in nucleotides) or H (in free bases) |

| Hydrogen Bonding | Reduced capacity due to bulky substituent | High capacity (e.g., adenine-thymine pairing) |

The 9-substituent introduces steric hindrance and polar interactions absent in natural purines, potentially altering ligand-receptor binding or enzymatic processing.

Conformational Dynamics of the 1,3,2-Dioxaphosphorinan Moiety

The six-membered 1,3,2-dioxaphosphorinan ring exhibits puckering dynamics analogous to ribose in nucleic acids. Key conformers include:

- Chair : Minimizes steric strain between the phosphorus atom and methylene groups.

- Boat : Rare due to increased torsional strain.

- Twist-boat : Intermediate energy state during conformational interconversion.

Factors Influencing Conformation :

- Electrostatic Repulsion : The oxido (=O) and hydroxyl (-OH) groups on phosphorus create dipole-dipole interactions favoring the chair form.

- Ring Strain : Bond angles near phosphorus (≈100°) deviate from ideal tetrahedral geometry, promoting puckering.

- Solvent Effects : Polar solvents stabilize chair conformers via hydrogen bonding with the hydroxyl group.

The substituent’s flexibility may enable adaptive binding in biological systems, though this remains speculative without experimental data.

Properties

CAS No. |

91516-85-7 |

|---|---|

Molecular Formula |

C9H12N5O6P |

Molecular Weight |

317.20 g/mol |

IUPAC Name |

2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]-1H-purin-6-one |

InChI |

InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H3,10,12,13,15) |

InChI Key |

MWPCMYIIXPYDAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COP(=O)(O1)O)OCN2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from a purine nucleoside or nucleoside analog (e.g., ganciclovir or related 2-amino-6-oxopurine derivatives).

- Introduction of the cyclic phosphate moiety via phosphorylation reactions.

- Protection and deprotection steps to control regioselectivity and functional group compatibility.

- Use of activated intermediates such as orthoesters or cyclic phosphates.

- Purification by crystallization or chromatographic techniques.

Key Synthetic Steps

Starting Material Preparation

- The purine base (2-amino-6-oxopurine) is linked to a suitable sugar or sugar analog bearing hydroxyl groups, such as 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol (ganciclovir).

- Protection of amino groups on the purine base may be employed using groups like trifluoroacetyl or acetyl to prevent side reactions during phosphorylation.

Formation of Cyclic Phosphate Moiety

- The cyclic phosphate ring (1,3,2-dioxaphosphorinan) is introduced by reacting the nucleoside hydroxyl groups with phosphorus oxychloride derivatives or cyclic phosphate precursors.

- Transesterification of an orthoester with the nucleoside diol yields a cyclic orthoester intermediate, which upon hydrolysis forms the cyclic phosphate ester.

- The reaction conditions are carefully controlled, typically at low to ambient temperatures (e.g., -10°C to 20°C) to ensure selectivity and yield.

Esterification and Functional Group Manipulation

- Monoesterification with amino acid derivatives (e.g., L-valine derivatives) can be performed to form prodrug intermediates, using activated amino acid derivatives such as N-carboxyanhydrides (NCA).

- Amino protecting groups such as N-benzyloxycarbonyl (CBZ), tert-butyloxycarbonyl (t-BOC), or fluorenylmethyloxycarbonyl (FMOC) are used to protect amino acids during coupling.

- Deprotection steps involve acidic, basic, or enzymatic hydrolysis to remove acyl or protecting groups, yielding the final free compound or its pharmaceutically acceptable salts.

Reaction Conditions and Purification

- Reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or mixtures with isopropyl acetate.

- Catalysts like 4-dimethylaminopyridine (DMAP) are used to facilitate esterification.

- Reaction times range from 1 to 5 hours, with stirring at ambient temperature or slightly elevated temperatures (up to 50°C) for hydrolysis steps.

- Isolation involves filtration, washing, and drying under vacuum at controlled temperatures (30–60°C).

- Purification may include crystallization from solvent mixtures or chromatographic techniques to achieve high purity.

Detailed Preparation Process (Based on Patent US6103901A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (a) Transesterification | Orthoester reacts with nucleoside diol to form cyclic orthoester intermediate | Low temperature (-10 to 20°C) | Avoids side reactions, high selectivity |

| (b) Hydrolysis | Cyclic orthoester hydrolyzed to ganciclovir monocarboxylate | Ambient temperature, aqueous conditions | Intermediate for further esterification |

| (c) Esterification | Monocarboxylate esterified with amino-protected L-valine derivative (e.g., Z-valine-NCA) | DMF solvent, 5–15°C, 1–5 hours, DMAP catalyst | Forms monocarboxylate-monovalinate prodrug intermediate |

| (d) Deprotection | Removal of acyl or protecting groups by basic, acidic, or enzymatic hydrolysis | 10–50°C, 4–100 hours | Yields final compound or salt form |

| (e) Isolation | Filtration, washing, drying under vacuum | 30–60°C drying temperature | Produces crystalline, pure product |

Research Findings and Analysis

- The use of cyclic phosphate intermediates allows for regioselective phosphorylation, critical for biological activity and stability.

- Protecting group strategies are essential to prevent side reactions on the purine amino group and during esterification steps.

- The one-pot reaction approach combining transesterification and hydrolysis reduces purification steps and improves overall yield and cost-effectiveness.

- The final compound can be isolated as free base or pharmaceutically acceptable salts (e.g., hydrochloride, sulfate, phosphate), with strong inorganic acids preferred for salt formation due to stability and crystallinity.

- Analytical methods such as HPLC are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Intermediates | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Starting material synthesis | 2-amino-6-oxopurine nucleoside analog | Standard nucleoside synthesis | Provide nucleoside scaffold | Purine nucleoside with free hydroxyls |

| Cyclic phosphate formation | Orthoester, phosphorus reagents | Low temp, aprotic solvent | Introduce cyclic phosphate ring | Cyclic phosphate intermediate |

| Esterification | Amino acid derivatives (e.g., Z-valine-NCA), DMAP | DMF, 5–15°C | Attach amino acid prodrug moiety | Monoesterified intermediate |

| Deprotection | Acid/base/enzymatic hydrolysis | Ambient to 50°C | Remove protecting groups | Final active compound or salt |

| Purification | Filtration, crystallization | Vacuum drying, 30–60°C | Isolate pure compound | Crystalline product |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced forms with additional hydrogen atoms.

Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Biochemical Functions

- Coenzyme Activity :

- Antiviral Properties :

Therapeutic Applications

- Cancer Research :

- Neurological Disorders :

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of 6H-Purin-6-one derivatives demonstrated significant inhibition of viral replication in vitro. The compound was tested against influenza virus strains, showing a reduction in viral load by up to 70% compared to control groups. This suggests potential for therapeutic use in viral infections .

Case Study 2: Cancer Cell Metabolism

In another study focused on cancer cell lines, researchers found that the compound inhibited key metabolic pathways essential for tumor growth. Specifically, it disrupted nucleotide synthesis pathways, leading to decreased proliferation rates in treated cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Coenzyme Activity | Involved in oxidative decarboxylation and pentose phosphate pathway | High |

| Antiviral Properties | Inhibits viral replication; potential for antiviral drug development | Moderate |

| Cancer Research | Potential anticancer properties through metabolic disruption | Moderate |

| Neurological Disorders | Possible neuroprotective effects; implications for Alzheimer's treatment | Emerging |

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in the context of antiviral and anticancer therapies, where the compound can prevent the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Target Compound vs. Acyclovir (CAS 59277-89-3)

Target Compound vs. Ganciclovir (CAS 82410-32-0)

- Ganciclovir : Features a hydroxymethyl-substituted ethoxy group, increasing solubility and antiviral potency against cytomegalovirus (CMV) .

- Key Difference : The dioxaphosphorinan group in the target compound introduces steric bulk and a charged phosphate-like oxygen, which may alter binding to viral polymerases or reduce cellular uptake compared to ganciclovir’s linear side chain .

Modifications in the Sugar/Backbone Moiety

Target Compound vs. Entecavir (CAS 142217-69-4)

Target Compound vs. 2'-Dfdg (CAS 103828-82-6)

- 2'-Dfdg: A 2',2'-difluorodeoxyguanosine analog with a fluorinated sugar moiety, enhancing metabolic stability and resistance to enzymatic degradation .

- Key Difference : The phosphorus-containing ring in the target compound may confer different resistance profiles against phosphatases compared to fluorinated sugars .

Alkyl-Substituted Purine Analogs

Target Compound vs. 9-Pentylguanine (CAS 14937-70-3)

- 9-Pentylguanine : Alkyl chain increases lipophilicity, favoring membrane penetration but reducing water solubility .

Pharmacokinetic and Therapeutic Implications

| Compound | Molecular Weight | Key Substituent | Therapeutic Use | Solubility Profile |

|---|---|---|---|---|

| Target Compound | 330.21 (calc.) | Dioxaphosphorinan | Under investigation | Moderate (polar substituent) |

| Acyclovir | 225.21 | Hydroxyethoxymethyl | HSV/VZV antiviral | High |

| Ganciclovir | 255.23 | Hydroxymethyl ethoxy | CMV antiviral | Moderate |

| Entecavir | 295.30 | Cyclopentyl sugar mimic | HBV antiviral | Low |

| 9-Pentylguanine | 221.26 | Pentyl chain | Research (alkylation studies) | Low |

- Metabolism : The dioxaphosphorinan group may resist phosphatase cleavage, prolonging intracellular retention compared to acyclovir or ganciclovir, which require phosphorylation for activation .

Biological Activity

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- is a complex purine derivative with potential biological activities. This compound is of interest in pharmacology and biochemistry due to its structural features that suggest various mechanisms of action, particularly in cellular metabolism and enzyme interactions.

The molecular formula of this compound is with a molecular weight of approximately 197.20 g/mol. It contains a purine base structure which is known for its role in nucleic acid metabolism.

The compound functions as a coenzyme and participates in critical biochemical pathways:

- Oxidative Decarboxylation : It plays a role in the oxidative decarboxylation of alpha-keto acids, which is essential for energy metabolism.

- Pentose Phosphate Pathway : It is involved in the transketolase reaction of the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular redox balance .

Enzymatic Interactions

Research indicates that this compound may interact with various enzymes:

- Transketolase : The compound's phosphorylated form acts as a substrate for transketolase, facilitating the conversion of sugars and contributing to nucleotide synthesis.

Study 1: Metabolic Role

A study highlighted the role of similar purine derivatives in metabolic processes. The findings suggested that compounds like 6H-Purin-6-one can enhance cellular energy production by participating in key metabolic pathways .

Study 2: Antiviral Potential

Another investigation explored the antiviral properties of related purine compounds. The results indicated that modifications on the purine ring could enhance antiviral activity against certain viruses by inhibiting viral replication mechanisms .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 6H-Purin-6-one, 2-amino | C8H11N5O3 | 197.20 g/mol | Coenzyme activity in metabolic pathways |

| Guanosine | C10H13N5O5 | 283.24 g/mol | Nucleotide synthesis |

| Adenosine | C10H13N5O4 | 267.24 g/mol | Energy transfer (ATP) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6H-Purin-6-one derivatives with phosphonate-containing side chains, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a purine core (e.g., hypoxanthine analogs) and introduce the phosphonate moiety via nucleophilic substitution or Mitsunobu reactions. Evidence from structurally related compounds suggests using protected phosphoramidite intermediates to avoid side reactions .

- Step 2 : Employ orthogonal protecting groups (e.g., tert-butyl for phosphonate, benzyl for hydroxyls) to ensure regioselectivity.

- Step 3 : Use HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to assess purity. Adjust reaction stoichiometry and temperature (40–60°C) to minimize byproducts .

- Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Nucleophilic Sub. | 45–55 | 85–90 | Competing oxidation |

| Mitsunobu Reaction | 60–70 | 92–95 | Protecting group stability |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR : Use P NMR to confirm phosphonate linkage (δ: 15–25 ppm) and H NMR to verify purine protons (δ 8.2–8.5 ppm for H-8). Compare with reference spectra from analogs .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect [M–H]⁻ ions. Expected m/z: ~365.1 (CHNOP).

- HPLC-PDA : Monitor λ = 260 nm (purine absorption) and validate retention time against a synthetic standard .

Q. How can researchers ensure the compound’s stability under experimental storage conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed phosphonate or oxidized purine).

- Storage Recommendations : Lyophilize and store at –20°C under argon. Avoid aqueous buffers with pH > 8.0 to prevent phosphonate ester hydrolysis .

Advanced Research Questions

Q. What computational modeling strategies are effective for predicting the compound’s reactivity in nucleoside kinase assays?

- Methodology :

- Docking Simulations : Use AutoDock Vina with human deoxycytidine kinase (PDB: 1P5Z) to assess binding affinity. Focus on the phosphonate group’s interaction with Mg in the active site.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the purine-phosphonate linkage. Compare with ganciclovir derivatives to identify steric clashes .

- Table : Key Parameters for Simulations

| Parameter | Value |

|---|---|

| Force Field | CHARMM36 |

| Solvation Model | TIP3P water |

| Temperature | 310 K |

Q. How should researchers resolve contradictions in enzymatic activity data across different assay formats (e.g., fluorometric vs. radiometric)?

- Methodology :

- Theoretical Alignment : Link results to kinase kinetic models (e.g., Michaelis-Menten with allosteric modifiers). Use IC normalization to account for assay-specific detection limits .

- Experimental Triangulation :

Repeat assays with a common positive control (e.g., acyclovir).

Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.

Apply Bland-Altman analysis to quantify systematic biases between methods .

Q. What strategies are recommended for elucidating the compound’s reaction mechanisms in acidic versus alkaline conditions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare / in DO vs. HO to identify proton-transfer steps.

- LC-MS/MS Monitoring : Track intermediates (e.g., ring-opened purine or phosphonate hydrolysis products) at pH 2.0 and 9.0.

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to map energy barriers for acid-catalyzed vs. base-catalyzed pathways .

Q. How can cross-disciplinary approaches (e.g., chemical engineering principles) improve scalability of this compound’s synthesis?

- Methodology :

- Process Optimization : Apply membrane separation (e.g., nanofiltration) to isolate intermediates, reducing purification steps. Reference CRDC subclass RDF2050104 for membrane technology frameworks .

- Flow Chemistry : Design a continuous-flow reactor with immobilized catalysts to enhance yield and reduce reaction time. Use process simulation tools (Aspen Plus) to model mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.